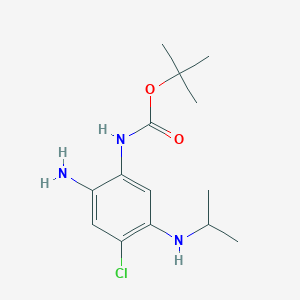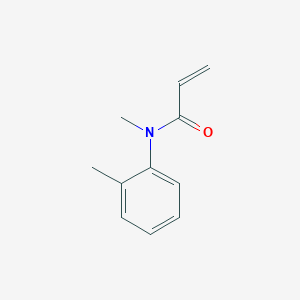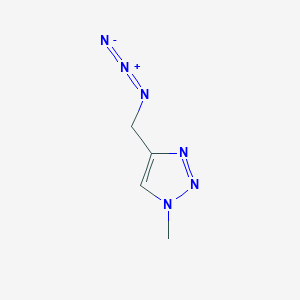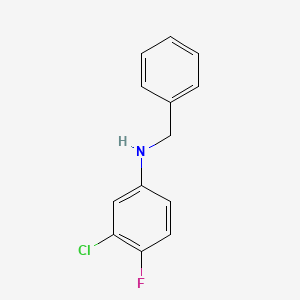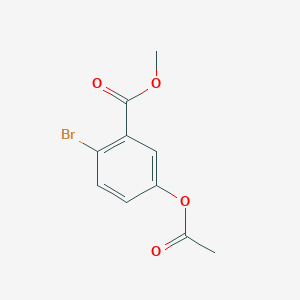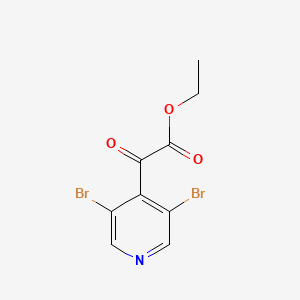
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibrominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative without the bromine atoms.
Oxidation Reactions: It can be oxidized to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the reduced pyridine derivative.
Oxidation Reactions: The major products are oxidized pyridine derivatives with additional functional groups.
科学研究应用
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through similar mechanisms.
相似化合物的比较
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester can be compared with other similar compounds, such as:
Ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate: This compound has chlorine atoms instead of bromine, which affects its reactivity and binding affinity.
Ethyl 2-(3,5-difluoropyridin-4-yl)-2-oxoacetate: The presence of fluorine atoms results in different chemical properties and biological activities.
Ethyl 2-(3,5-diiodopyridin-4-yl)-2-oxoacetate:
The uniqueness of this compound lies in its specific reactivity and binding properties, which make it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H7Br2NO3 |
|---|---|
分子量 |
336.96 g/mol |
IUPAC 名称 |
ethyl 2-(3,5-dibromopyridin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7Br2NO3/c1-2-15-9(14)8(13)7-5(10)3-12-4-6(7)11/h3-4H,2H2,1H3 |
InChI 键 |
VQQSBOOEJVSWCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=C(C=NC=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


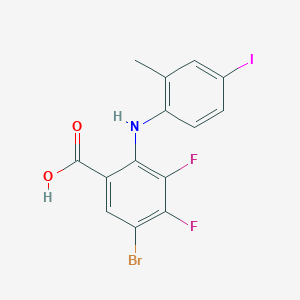
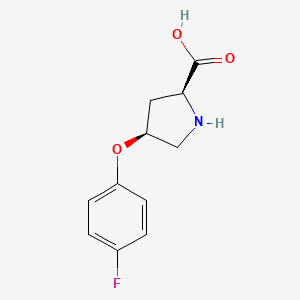
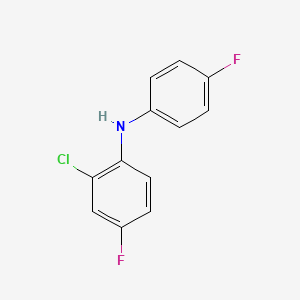
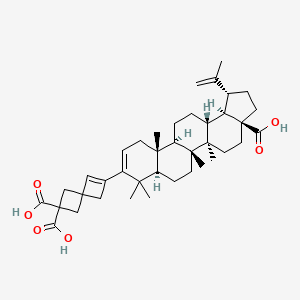
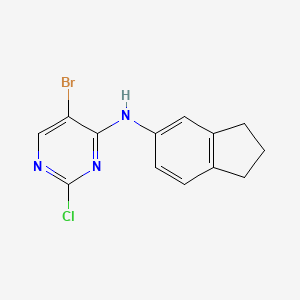

![Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]-](/img/structure/B8454377.png)
